molecular formula C43H59NO17 B12428447 Docetaxel-d5 (trihydrate)

Docetaxel-d5 (trihydrate)

Cat. No.: B12428447
M. Wt: 867.0 g/mol
InChI Key: XCDIRYDKECHIPE-ZGSAIOFXSA-N
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Description

Docetaxel-d5 (trihydrate): is a deuterium-labeled form of Docetaxel (trihydrate), an antineoplastic agent used primarily in cancer treatment. This compound is a semisynthetic analog of taxol and is known for its ability to inhibit microtubule depolymerization, which is crucial for cell division. The deuterium labeling in Docetaxel-d5 (trihydrate) makes it particularly useful in pharmacokinetic studies, as it allows for the tracking and quantification of the drug in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Docetaxel-d5 (trihydrate) involves the incorporation of deuterium into the Docetaxel molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final product is then crystallized to obtain the trihydrate form .

Industrial Production Methods: Industrial production of Docetaxel-d5 (trihydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization. The production is carried out under strict quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Docetaxel-d5 (trihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Chemistry: In chemistry, Docetaxel-d5 (trihydrate) is used as a tracer in studies involving the synthesis and degradation of taxane derivatives. Its deuterium labeling allows for precise tracking of the compound in various chemical reactions .

Biology: In biological research, Docetaxel-d5 (trihydrate) is employed to study the mechanisms of microtubule stabilization and cell cycle arrest. It is also used in experiments to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics .

Medicine: In medicine, Docetaxel-d5 (trihydrate) is used in clinical trials to evaluate its efficacy and safety in cancer treatment. Its deuterium labeling provides valuable insights into the drug’s distribution, metabolism, and excretion in the human body .

Industry: In the pharmaceutical industry, Docetaxel-d5 (trihydrate) is used in the development of new formulations and delivery systems. Its unique properties make it an essential tool for optimizing drug design and improving therapeutic outcomes .

Mechanism of Action

Docetaxel-d5 (trihydrate) exerts its effects by binding to microtubules and preventing their depolymerization. This action stabilizes the microtubules, thereby inhibiting cell division and promoting apoptosis (programmed cell death). The compound specifically targets the β-tubulin subunit of microtubules, leading to the formation of stable, non-functional microtubule bundles .

The molecular pathways involved in the mechanism of action include the inhibition of the bcl-2 and bcl-xL gene expression, which are known to regulate cell survival. By disrupting these pathways, Docetaxel-d5 (trihydrate) induces cell cycle arrest at the G2/M phase and triggers apoptosis .

Comparison with Similar Compounds

Uniqueness: Docetaxel-d5 (trihydrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This property makes it particularly valuable in research and clinical applications where accurate quantification of the drug is essential .

Properties

Molecular Formula

C43H59NO17

Molecular Weight

867.0 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate;trihydrate

InChI

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;;;/m0.../s1/i10D,13D,14D,17D,18D;;;

InChI Key

XCDIRYDKECHIPE-ZGSAIOFXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H].O.O.O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O

Origin of Product

United States

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